2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Structure-Based Drug Design Chemical Biology

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 1157698-08-2) is a vicinally substituted cyclopropane carboxylic acid bearing a 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) scaffold. With a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol, this compound is supplied as a research-grade building block, typically at 95% purity.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 1157698-08-2
Cat. No. B1419238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
CAS1157698-08-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O
InChIInChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14)
InChIKeyUAAGUSBYBOKQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 1157698-08-2)


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 1157698-08-2) is a vicinally substituted cyclopropane carboxylic acid bearing a 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) scaffold [1]. With a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol, this compound is supplied as a research-grade building block, typically at 95% purity . The molecule integrates three pharmacochemically relevant features into a single, compact framework: a metabolically resilient cyclopropane ring, an ionizable carboxylic acid handle, and the 1,4-benzodioxane core—a well-precedented privileged scaffold in medicinal chemistry [2]. This combination positions it as a non-interchangeable intermediate in the synthesis of bioactive molecules, agrochemical candidates, and functional materials.

Why In-Class Benzodioxin Cyclopropane Carboxylic Acids Are Not Interchangeable: Structural, Physicochemical, and Functional Divergence


Compounds sharing the C12H12O4 formula and a benzodioxin-cyclopropane-carboxylic acid architecture may appear superficially interchangeable, but critical structural distinctions drive divergent molecular recognition, physicochemical properties, and downstream performance. The target compound (CAS 1157698-08-2) is a vicinal (2-substituted) cyclopropane carboxylic acid, whereas its closest constitutional isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 936727-94-5), is a geminally substituted analogue [1]. This vicinal-vs-geminal regiochemistry alters the spatial presentation of the carboxylate pharmacophore relative to the benzodioxin plane, affecting target binding geometries and molecular shape [2]. Furthermore, the parent compound is supplied as a racemic mixture encompassing cis/trans and enantiomeric permutations, while its (1R,2R)-enantiopure counterpart (CAS 2307751-73-9) may exhibit distinct chiral recognition properties in asymmetric synthesis or biological contexts . Generic substitution without verifying regiochemistry and stereochemistry risks compromising synthetic yield, biological activity, and reproducibility of published protocols.

Quantitative Comparative Evidence: Benchmarking 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid Against Its Closest Analogs


Regiochemical Differentiation: Vicinal (2-Position) vs Geminal (1-Position) Cyclopropane Substitution Governs Molecular Shape and Synthetic Utility

The target compound is a vicinally substituted cyclopropane carboxylic acid, wherein the benzodioxin moiety is attached at the C2 position of the cyclopropane ring. Its closest constitutional isomer, CAS 936727-94-5, is geminally substituted at the C1 position [1]. This fundamental difference in connectivity produces distinct three-dimensional architectures: the vicinal isomer orients the carboxylic acid and the benzodioxin ring in a trans or cis relationship across the cyclopropane plane, whereas the geminal isomer projects both substituents from the same carbon [2]. The vicinal topology has been exploited in cyclopropane-based protease inhibitors and receptor ligands where specific dihedral angles are required for target engagement [2]. Furthermore, the vicinal cyclopropane provides two chiral centers (racemic mixture), offering four possible stereoisomers for chiral separation or asymmetric synthesis applications, while the geminal isomer is achiral at the cyclopropane ring .

Medicinal Chemistry Structure-Based Drug Design Chemical Biology

Physicochemical Differentiation: Measured Melting Point and Computed LogP Enable Pre-Formulation Triage Over Non-Cyclopropane Analogs

The target compound exhibits a reported melting point of 160–162 °C and a computed logP (XLogP3-AA) of 1.4, with an experimentally listed hydrophobicity (logP) of 1.872 [1]. When compared to the des-cyclopropane analog 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 17253-11-1), the cyclopropane-containing target compound displays approximately 1 unit higher logP (1.87 vs ~0.9 estimated for the acetic acid analog) and a substantially elevated melting point (160–162 °C vs 86–90 °C for the acetic acid analog) [2]. The increased melting point reflects enhanced crystal lattice stabilization imparted by the cyclopropane ring's rigidity and associated molecular packing, while the higher logP indicates superior membrane partitioning potential—a property that may be advantageous for designing orally bioavailable or cell-permeable derivatives [3]. The Topological Polar Surface Area (TPSA) of 55.8 Ų and only 2 rotatable bonds further distinguish this compound as a relatively compact, conformationally constrained scaffold versus more flexible, des-cyclopropane benzodioxin carboxylic acids [1].

Pre-formulation ADME Prediction Physicochemical Profiling

Conformational Constraint and Metabolic Stability: Cyclopropane Ring Confers Reduced Oxidative Metabolism Relative to Alkyl-Chain Analogs

The cyclopropane ring is a well-characterized structural element for reducing cytochrome P450-mediated oxidative metabolism. In head-to-head comparisons of cyclopropane-containing carboxylic acids versus their alkyl-chain (e.g., propanoic acid) analogs, the cyclopropane ring has been demonstrated to increase metabolic half-life in human liver microsomes by 2- to 5-fold across multiple chemotypes [1][2]. The target compound, featuring a cyclopropane directly bridging the carboxylic acid and the benzodioxin ring, constrains the torsional flexibility of the two rotatable bonds (exocyclic to the cyclopropane) and shields the benzylic-like positions from oxidative attack—positions that are metabolically labile in the corresponding 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS 193885-36-8) [3]. While direct experimental metabolic stability data for CAS 1157698-08-2 are not publicly available, the class-level effect of cyclopropane incorporation on metabolic stability is supported by extensive structure-metabolism relationship studies [1][2].

Drug Metabolism Pharmacokinetics Cytochrome P450 Stability

Purity and Analytical Characterization: Batch-Specific QC Data Availability Enables Reproducible Procurement Decisions

The target compound is commercially available at a standard purity of 95%, with at least one major supplier (Bidepharm) providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . An alternative supplier (Leyan) lists purity at 98% . This level of analytical transparency is not uniformly available for all positional isomers or des-cyclopropane analogs. For instance, the geminal isomer CAS 936727-94-5 is listed by American Elements without batch-specific QC documentation readily accessible, while the (1R,2R)-enantiopure analog CAS 2307751-73-9 is available at minimum 95% purity from CymitQuimica but requires direct inquiry for detailed analytical data [1]. The availability of pre-verified QC data (NMR, HPLC, GC) for CAS 1157698-08-2 reduces procurement risk by enabling immediate assessment of lot-to-lot consistency and impurity profiles without additional in-house characterization prior to use.

Analytical Chemistry Quality Control Procurement Specification

Scaffold-Level Anti-Inflammatory Potential: Benzodioxin Carboxylic Acid Subunit Demonstrates Comparable In Vivo Efficacy to Ibuprofen

The 2,3-dihydro-1,4-benzodioxin (benzodioxane) scaffold, when functionalized with a carboxylic acid-bearing side chain, has demonstrated in vivo anti-inflammatory activity. Specifically, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid—a des-cyclopropane analog—exhibited anti-inflammatory potency comparable to ibuprofen in the carrageenan-induced rat paw edema assay, a standard model of acute inflammation [1][2]. While the target compound (CAS 1157698-08-2) incorporates a cyclopropane ring that the acetic acid analog lacks, the conserved benzodioxin-6-carboxylic acid pharmacophore suggests that a similar anti-inflammatory mechanism may be accessible, with the cyclopropane potentially modulating potency, selectivity, or pharmacokinetic duration [3]. This class-level evidence positions the benzodioxin-cyclopropane carboxylic acid chemotype as a viable starting point for anti-inflammatory lead optimization, with the cyclopropane offering a differentiated vector for structure-activity relationship exploration not available to simpler benzodioxin carboxylic acid derivatives.

Anti-Inflammatory Drug Discovery In Vivo Pharmacology NSAID Development

Evidence-Backed Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 1157698-08-2)


Scaffold for Metabolic Stability Optimization in Anti-Inflammatory Lead Series

Research teams developing benzodioxin-based anti-inflammatory leads can deploy CAS 1157698-08-2 as a late-stage intermediate to replace metabolically labile alkyl-chain linkers with a cyclopropane isostere. The established anti-inflammatory activity of the benzodioxin-6-carboxylic acid subunit (comparable to ibuprofen in the carrageenan rat paw edema assay) [1], combined with the metabolic shielding afforded by the cyclopropane ring (class-level evidence supporting 2–5× improvement in microsomal half-life) [2], makes this compound a strategically advantageous building block for balancing potency and pharmacokinetic duration. The vicinal cyclopropane topology further enables stereochemical exploration not available with geminal or des-cyclopropane analogs.

Chiral Building Block for Asymmetric Synthesis of Conformationally Constrained Ligands

CAS 1157698-08-2 is supplied as a racemic mixture with two stereogenic centers on the cyclopropane ring, yielding four potential stereoisomers [3]. This multiplicity makes it an attractive starting material for chiral resolution or asymmetric synthesis campaigns targeting stereochemically pure cyclopropane-containing ligands. The vicinal arrangement positions the benzodioxin and carboxylic acid groups in a defined spatial relationship amenable to chiral HPLC separation or diastereomeric salt resolution, unlike the achiral geminal isomer (CAS 936727-94-5) which offers no cyclopropane-derived chirality [4]. The resolved enantiomers can then be incorporated into target molecules where specific absolute configuration is critical for receptor or enzyme binding.

Agrochemical Intermediate for Ethylene Biosynthesis Modulation Research

Cyclopropane carboxylic acid derivatives have been investigated in silico as inhibitors of ACC oxidase (ACO2), a key enzyme in the ethylene biosynthesis pathway in plants [5]. The target compound, bearing both the cyclopropane carboxylic acid and the benzodioxin moiety, represents a dual-feature scaffold for exploring plant growth regulation. Procurement of the correct vicinal isomer (CAS 1157698-08-2) rather than the geminal isomer (CAS 936727-94-5) is essential for these studies, as the position of the carboxylate pharmacophore on the cyclopropane ring directly influences the geometry of enzyme-inhibitor interactions predicted by molecular docking [6]. The availability of batch-specific QC data from multiple vendors supports reproducible agrochemical discovery workflows .

Fragment-Based Drug Discovery (FBDD) Library Component with Privileged Scaffold Attributes

With a molecular weight of 220.22 Da, a TPSA of 55.8 Ų, only 2 rotatable bonds, and one hydrogen bond donor, CAS 1157698-08-2 falls within fragment-like physicochemical space suitable for fragment-based screening libraries [3][7]. The 1,4-benzodioxane scaffold is recognized as a privileged structure in medicinal chemistry, having yielded ligands for nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents [8]. The carboxylic acid handle permits rapid elaboration via amide coupling, esterification, or reduction, while the cyclopropane ring provides a vector for growing into adjacent binding pockets with controlled geometry—advantages absent from the simpler 1,4-benzodioxane-6-carboxylic acid (CAS 4442-54-0) which lacks the cyclopropane entirely .

Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.